Cyclic bis((3'-5')uridylic acid)
Description
Cyclic bis((3'-5')uridylic acid) (c-di-UMP) is a cyclic dinucleotide composed of two uridine monophosphate units connected via 3'-5' phosphodiester bonds. Structurally, it belongs to the family of cyclic dinucleotides, which are characterized by their ribose-phosphate backbone and cyclic arrangement. Uridine, with its uracil base, imparts distinct physicochemical properties compared to guanosine- or adenosine-based analogs.
The synthesis of c-di-UMP is inferred to follow strategies similar to those for c-di-GMP, such as phosphoramidite chemistry or enzymatic ligation.
Properties
CAS No. |
73120-97-5 |
|---|---|
Molecular Formula |
C18H22N4O16P2 |
Molecular Weight |
612.3 g/mol |
IUPAC Name |
1-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2,4-dioxopyrimidin-1-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O16P2/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
ADHSUZMEJHOWOL-NCOIDOBVSA-N |
SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)O)O |
Synonyms |
is(3'-5')cyclic diuridine monophosphate cyclic bis((3'-5')uridylic acid) cyclo(uridylyl-(3'-5')uridine monophosphate) cyclo-UpUp |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Cyclic dinucleotides share a conserved ribose-phosphate backbone but differ in nucleobase composition, leading to variations in hydrogen bonding, solubility, and charge distribution.
| Compound | Nucleobase | Molecular Weight (Da) | Electrophoretic Mobility | Key Structural Features |
|---|---|---|---|---|
| c-di-UMP | Uracil | 628 | Moderate (pH-dependent) | Two uridine units; 3'-5' linkages |
| c-di-GMP | Guanine | 690 | Lower (due to guanine charge) | Two guanosine units; biofilm regulation |
| c-di-AMP | Adenine | 658 | Higher (adenine protonation) | Two adenosine units; immune signaling |
Notes:
- c-di-UMP : The uracil base lacks the primary amine present in cytosine and guanine, reducing its capacity for hydrogen bonding compared to c-di-GMP .
- c-di-GMP : The guanine base facilitates interactions with proteins via Hoogsteen hydrogen bonding, critical for its role as a bacterial second messenger .
Key Differences :
Comparative Insights :
- c-di-GMP: Demonstrated efficacy in enhancing vaccine responses and modulating biofilm formation in Pseudomonas aeruginosa .
- c-di-UMP: Limited functional data exist; its uracil residues may interact with RNA-binding proteins or riboswitches, analogous to linear uridylylated compounds .
Stability and Degradation
Cyclic dinucleotides are susceptible to hydrolysis by phosphodiesterases (PDEs). c-di-GMP degradation by specific PDEs (e.g., YhjH in E. coli) is well-documented, while c-di-UMP’s stability in biological systems remains unstudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
